molecular formula C8H6ClFN2O2 B13598685 4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride CAS No. 2792202-01-6

4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride

Katalognummer: B13598685
CAS-Nummer: 2792202-01-6
Molekulargewicht: 216.60 g/mol
InChI-Schlüssel: HSZJDSHLCRBNLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H5FN2O2·HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with glyoxal in the presence of an acid catalyst to form the benzimidazole ring. The carboxylic acid group is then introduced through a carboxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
  • 5-chloro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride
  • 6-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

Uniqueness

4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom at the 4-position and the carboxylic acid group at the 6-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

2792202-01-6

Molekularformel

C8H6ClFN2O2

Molekulargewicht

216.60 g/mol

IUPAC-Name

7-fluoro-3H-benzimidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5FN2O2.ClH/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6;/h1-3H,(H,10,11)(H,12,13);1H

InChI-Schlüssel

HSZJDSHLCRBNLJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1NC=N2)F)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.